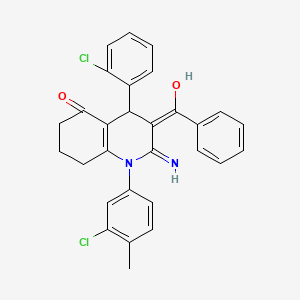![molecular formula C19H10BrCl2N3O2S B13378947 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13378947.png)
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The starting material, 5-bromoindole, undergoes a reaction with an appropriate aldehyde under acidic conditions to form the indole derivative.
Synthesis of the Thioxodihydropyrimidine Core: The dichlorophenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the thioxodihydropyrimidine core via a cyclization reaction.
Final Coupling: The indole derivative and the thioxodihydropyrimidine core are coupled under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thioxodihydropyrimidine core, potentially converting it into a dihydropyrimidine derivative.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced thioxodihydropyrimidine compounds, and various substituted indole derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in preliminary studies as a potential inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug discovery.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Early research suggests it may have anti-inflammatory and anticancer properties, although more studies are needed to confirm these effects.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure makes it a valuable component in the design of advanced materials.
作用机制
The mechanism of action of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity, while the thioxodihydropyrimidine core could contribute to its overall stability and reactivity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key signaling pathways in cells.
相似化合物的比较
Similar Compounds
- (5E)-5-[(5-chloro-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (5E)-5-[(5-fluoro-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (5E)-5-[(5-methyl-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups The presence of the bromine atom on the indole ring, along with the dichlorophenyl and thioxodihydropyrimidine moieties, imparts unique chemical and biological properties that distinguish it from similar compounds
属性
分子式 |
C19H10BrCl2N3O2S |
|---|---|
分子量 |
495.2 g/mol |
IUPAC 名称 |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-1-(2,3-dichlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C19H10BrCl2N3O2S/c20-10-4-5-14-11(7-10)9(8-23-14)6-12-17(26)24-19(28)25(18(12)27)15-3-1-2-13(21)16(15)22/h1-8,27H,(H,24,26,28)/b9-6+ |
InChI 键 |
VJZPIMDMVKDZST-RMKNXTFCSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=C(C(=O)NC2=S)/C=C/3\C=NC4=C3C=C(C=C4)Br)O |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=C(C(=O)NC2=S)C=C3C=NC4=C3C=C(C=C4)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-ethyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium](/img/structure/B13378869.png)
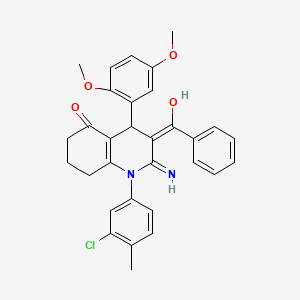

![5-ethyl-1-methyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium](/img/structure/B13378883.png)
![4-Bromo-2-[(tert-butylimino)methyl]phenol](/img/structure/B13378886.png)

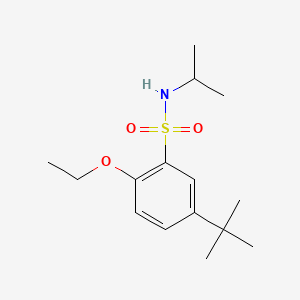
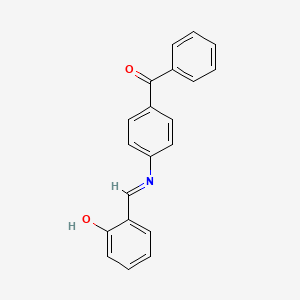
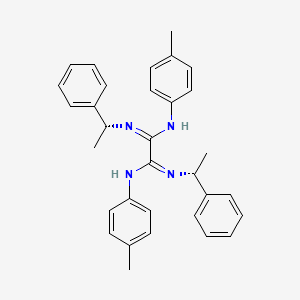
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13378929.png)
![1-[[(Z)-(3-iodo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B13378939.png)
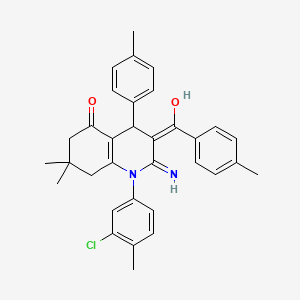
![1-Amino-6-(4-chlorophenyl)-3,8-dioxo-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13378949.png)
